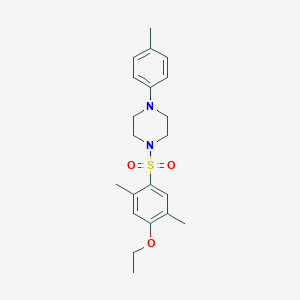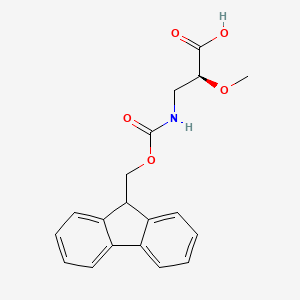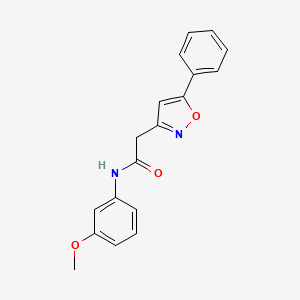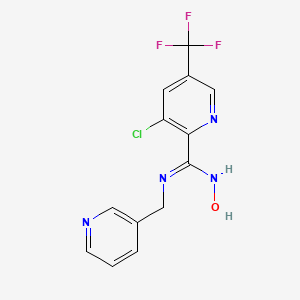![molecular formula C14H16Cl2N2O3 B2453905 3,5-dichloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide CAS No. 2244512-88-5](/img/structure/B2453905.png)
3,5-dichloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring, a methyl group attached to the nitrogen atom, and a morpholine ring connected through an oxoethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,5-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acid chloride is then reacted with N-methylmorpholine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dichloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: The carbonyl group in the oxoethyl linkage can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.
Oxidation: Formation of N-oxides of the morpholine ring.
Reduction: Formation of alcohol derivatives of the oxoethyl linkage.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
3,5-dichloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide can be compared with other benzamide derivatives, such as:
3,5-dichloro-N-methylbenzamide: Lacks the morpholine ring and oxoethyl linkage, resulting in different chemical and biological properties.
N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide: Lacks the chlorine atoms on the benzene ring, which may affect its reactivity and biological activity.
3,5-dichloro-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide: Lacks the methyl group on the nitrogen atom, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
3,5-dichloro-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-17(9-13(19)18-2-4-21-5-3-18)14(20)10-6-11(15)8-12(16)7-10/h6-8H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJPPOBAOICZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2453827.png)
![Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate](/img/structure/B2453828.png)
![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2453831.png)
![5-bromo-2-chloro-N-{1-[(methylcarbamoyl)methyl]piperidin-4-yl}pyridine-3-carboxamide](/img/structure/B2453832.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453837.png)
![4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2453839.png)

![1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2453843.png)


